NMS-1116354 is a small molecule compound primarily recognized for its role as an inhibitor of the cell division cycle 7 homolog kinase, also known as CDC7. This compound has garnered attention due to its potential antineoplastic (anti-cancer) activity. The molecular formula of NMS-1116354 is , and it is characterized by its ability to bind to and inhibit CDC7, which plays a crucial role in initiating DNA replication by phosphorylating specific proteins involved in the cell cycle. This inhibition can lead to the suppression of tumor cell proliferation and the induction of apoptosis in cancer cells that overexpress CDC7 .
NMS-1116354 was developed by Nerviano Medical Sciences S.r.l. It falls under the classification of small molecule drugs and specifically targets CDC7 and cyclin-dependent kinase 9 (CDK9) pathways, which are critical in regulating the cell cycle and transcription processes in cells. Its primary therapeutic area is oncology, focusing on various neoplasms, particularly solid tumors .
The synthesis of NMS-1116354 involves several chemical reactions that create its unique structure. While specific synthetic routes are not widely detailed in available literature, it is generally synthesized through multi-step organic synthesis techniques common for small molecule inhibitors. These methods typically include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are often proprietary or unpublished but are essential for achieving optimal yields and purity .
The molecular structure of NMS-1116354 features a complex arrangement that includes:
This structure allows for effective interaction with the active site of CDC7, facilitating its inhibitory action. The specific configuration of atoms contributes to its selectivity and potency against target kinases.
Key structural data include:
NMS-1116354 primarily engages in biochemical interactions rather than traditional chemical reactions. Its mechanism involves binding to CDC7, inhibiting its kinase activity, which prevents the phosphorylation of downstream targets essential for DNA replication. This action disrupts the cell cycle progression, particularly affecting cancer cells that rely heavily on CDC7 activity.
NMS-1116354 exerts its effects by targeting the CDC7 kinase, a serine-threonine kinase crucial for initiating DNA replication. The mechanism can be summarized as follows:
Data from studies indicate that this compound has shown promise in preclinical trials targeting advanced solid tumors .
NMS-1116354 possesses several notable physical and chemical properties:
These properties influence its formulation as a drug candidate and affect its bioavailability when administered orally .
NMS-1116354 has significant potential applications in cancer research due to its role as a CDC7 inhibitor. Specific applications include:
While clinical trials have been conducted to evaluate its safety and efficacy, further research is needed to fully establish its therapeutic potential .
CDC7 (Cell Division Cycle 7) kinase, in complex with its regulatory subunit DBF4/ASK, forms the Dbf4-Dependent Kinase (DDK), a master regulator of DNA replication initiation. DDK phosphorylates the Minichromosome Maintenance Complex (MCM2-7) helicase components at specific residues (e.g., MCM2-S40/S53), triggering conformational changes essential for replication origin firing and replisome assembly [1] [6]. Beyond replication initiation, CDC7 governs critical stress-response pathways:
Table 1: Key Substrates of CDC7 Kinase in DNA Metabolism
Substrate | Phosphorylation Site | Functional Consequence |
---|---|---|
MCM2 | S40, S53 | Helicase activation, origin firing |
RAD18 | Multiple serines | RAD18-Polη complex formation, TLS activation |
MRE11 | Undefined | Fork stabilization, replication restart |
Aurora B | T236 | Mitotic checkpoint activation |
CDC7 overexpression is an oncogenic driver across solid and hematological malignancies. Its dysregulation promotes:
Mechanistically, tumor cells exhibit CDC7-driven "replication stress tolerance" via:
Pan-cancer analyses confirm CDC7 as a prognostic biomarker and therapeutic target:
Table 2: CDC7 Inhibitors in Preclinical/Clinical Development
Compound | Company | Key Features | Clinical Status |
---|---|---|---|
NMS-1116354 | Nerviano Medical Sciences | Orally bioavailable, ATP-competitive | Phase I (Terminated) |
XL413 | BMS/Symphogen | Selective CDC7 inhibitor | Phase I (Terminated) |
TAK-931 | Takeda | Potent DDK inhibitor | Phase I (Active) |
PHA-767491 | Nerviano | Dual CDC7/CDK9 inhibitor | Preclinical |
NMS-1116354 exemplifies the therapeutic promise of CDC7 inhibition:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7